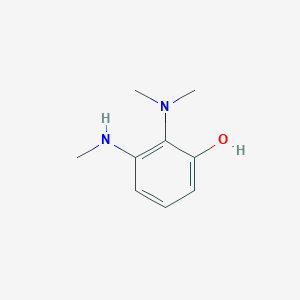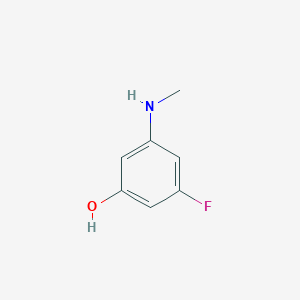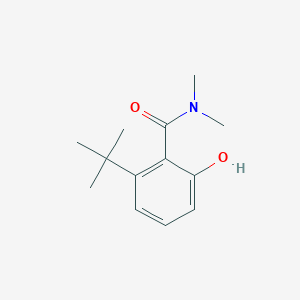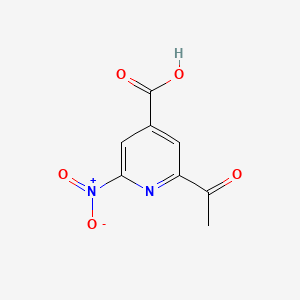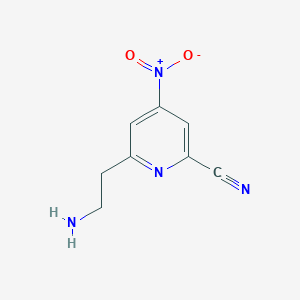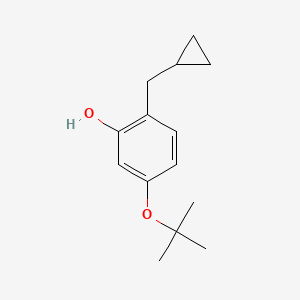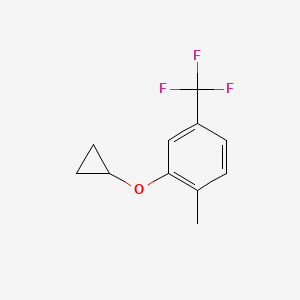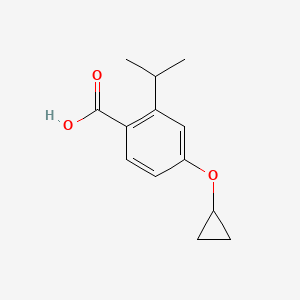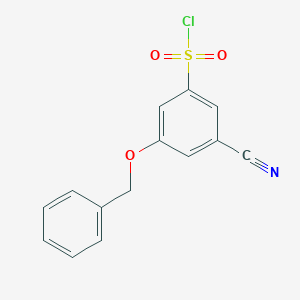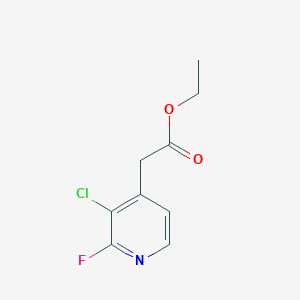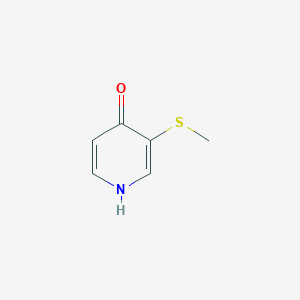
3-(Methylsulfanyl)pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)pyridin-4-OL is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 4-position and a methylsulfanyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyridin-4-OL can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridin-4-OL with methanethiol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridin-4-OL.
Substitution: Various substituted pyridines.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)pyridin-4-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)pyridin-4-OL involves its interaction with specific molecular targets. The hydroxyl group at the 4-position and the methylsulfanyl group at the 3-position contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Pyridin-4-OL: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)pyridine: Lacks the hydroxyl group, affecting its solubility and biological activity.
Uniqueness: 3-(Methylsulfanyl)pyridin-4-OL is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H7NOS |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7NOS/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8) |
Clave InChI |
FIRWXWLKZSJCRV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CNC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
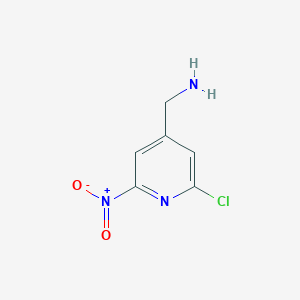

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
